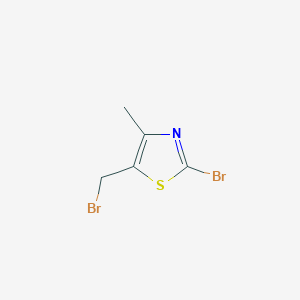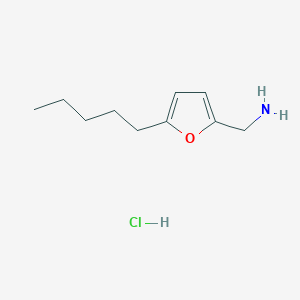
(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C22H16Cl2N4O2S and its molecular weight is 471.36. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antioxidant Applications
A significant application of thiophenecarbohydrazide derivatives, which are structurally related to (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide, is in the realm of antitumor and antioxidant agents. Compounds synthesized from thiophenecarbohydrazide have demonstrated notable antitumor and antioxidant activities in pharmacological tests, highlighting their potential as therapeutic agents in these fields (Abu‐Hashem et al., 2010).
Antimicrobial Activity
Research has also been conducted on derivatives of thiophenecarbohydrazide for their antimicrobial properties. These studies have synthesized various compounds containing thiophene and pyrazole moieties, revealing their efficacy against a range of microbial strains. This suggests that compounds like (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide could be effective antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).
Molecular Docking and In Vitro Screening
Another significant application is in molecular docking and in vitro screening for potential pharmaceutical uses. Compounds with structural similarity to (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide have been subjected to molecular docking screenings, showing moderate to good binding energies with target proteins. This indicates their potential in the development of new drugs or therapeutic agents (Flefel et al., 2018).
Anti-Bacterial Activities
Compounds derived from thiophene and related to (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide have also been evaluated for their anti-bacterial activities. Studies have shown that these compounds can inhibit the growth of bacteria, suggesting their potential use in antibacterial therapies (Asiri & Salman A. Khan, 2011).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2S/c23-16-8-9-19(18(24)11-16)30-14-21(29)26-25-12-15-13-28(17-5-2-1-3-6-17)27-22(15)20-7-4-10-31-20/h1-13H,14H2,(H,26,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYCKDSIZEDNC-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)





![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)
